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Compound of Interest

Compound Name: Noribogaine

Cat. No.: B1226712

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a modern and efficient synthetic
route to noribogaine, a psychoactive metabolite of ibogaine with significant therapeutic
potential. The synthesis commences with the readily available and inexpensive starting
material, pyridine, and proceeds through a modular, gram-scale synthesis of (+)-ibogaine,
which is then demethylated to afford the target compound, (x)-noribogaine.

This document collates detailed experimental protocols, quantitative data from key
experimental steps, and visualizations of the synthetic pathway and experimental workflows to
support research and development in this field. The core of the ibogaine synthesis is based on
the work of lyer et al., as published in Nature Chemistry, which represents a significant
advancement in the accessibility of iboga alkaloids.[1][2]

l. Overall Synthetic Strategy

The total synthesis of (£)-noribogaine from pyridine is achieved in eight sequential steps. The
initial seven steps construct the intricate pentacyclic core of (x)-ibogaine, which is the
immediate precursor to noribogaine. The final step involves the O-demethylation of the
methoxy group on the indole ring of ibogaine to yield the corresponding phenol, noribogaine.

The key strategic elements of the ibogaine synthesis include:
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o Late-Stage Indole Formation: The indole moiety is introduced in the final steps of the
ibogaine synthesis, allowing for greater modularity and the potential for late-stage
diversification to create various analogs.[1]

o Diels-Alder Cycloaddition: A crucial step to construct the isoquinuclidine core of the
molecule.[3]

e Ring Expansion: A strained three-membered ring is expanded to form the characteristic
seven-membered azepine ring of the iboga alkaloid scaffold.[3]

This overall strategy is depicted in the following pathway diagram:
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Caption: Overall synthetic pathway from Pyridine to (x)-Noribogaine.
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Il. Quantitative Data Summary

The following tables summarize the quantitative data for the 7-step synthesis of (+)-ibogaine
from pyridine, as reported by lyer et al., and a representative protocol for the final O-

demethylation step.

Table 1: Synthesis of (x)-Ibogaine from Pyridine
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Note: Specific yields for step 7 were not detailed in the primary publication abstract but
contribute to the cited overall yield.[4][5][6]

Table 2: O-Demethylation of (+)-Ibogaine to (+)-Noribogaine
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lll. Detailed Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of (£)-
noribogaine from pyridine.

Part 1: Synthesis of (*)-lbogaine

The initial seven steps for the synthesis of (+)-ibogaine are based on the gram-scale synthesis
reported by lyer et al.[1]

Step 1 & 2: One-pot Acylation and Reduction of Pyridine to Dihydropyridine (24)

e Procedure: In a suitable reaction vessel, pyridine is dissolved in methanol and cooled to -78
°C. Benzyl chloroformate is added, followed by sodium borohydride.

« Significance: This one-pot procedure efficiently converts inexpensive pyridine into a key
dihydropyridine intermediate on a large scale.[1]

Step 3: Diels-Alder Cycloaddition to form Isoquinuclidine (20)

e Procedure: The dihydropyridine intermediate (24) is reacted with cyclopropyl enone (9).
Following the cycloaddition, sodium methoxide in methanol is added to facilitate
epimerization.

« Significance: This step constructs the core isoquinuclidine ring structure of the iboga
alkaloids in excellent yield.[1]

Step 4: Hydrogenation of Isoquinuclidine (20)

e Procedure: The isoquinuclidine intermediate (20) is subjected to hydrogenation using
palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
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« Significance: This reduction sets the stereochemistry at a key position on the isoquinuclidine
core.[1]

Step 5 & 6: Cyclopropane Opening and Ring Closure to form Tricyclic Ketone (15)

e Procedure: The reduced isoquinuclidine (14) is treated with hydrobromic acid (HBr) to open
the cyclopropane ring, forming an alkyl bromide intermediate. This intermediate undergoes a
subsequent intramolecular SN2 reaction to close the seven-membered ring, yielding the
tricyclic ketone (15).

 Significance: These steps form the characteristic seven-membered tetrahydroazepine ring of
the iboga alkaloid scaffold.[1]

Step 7: Fischer Indolization to form (£)-Ibogaine

e Procedure: The tricyclic ketone intermediate (15) is reacted with 4-methoxyphenylhydrazine
hydrochloride in the presence of a strong acid catalyst, such as polyphosphoric acid, to
induce a Fischer indole synthesis.

« Significance: This is the final step in the assembly of the ibogaine core, where the indole ring
system is installed.

Part 2: Synthesis of (*¥)-Noribogaine

The final step is the demethylation of the synthesized (+)-ibogaine.
Step 8: O-Demethylation of (+)-Ibogaine

» Reagents and Equipment:

o

(x)-Ibogaine

[¢]

Boron tribromide (BBr3), 1.0 M solution in dichloromethane (DCM)

[e]

Anhydrous Dichloromethane (DCM)

Methanol

[e]
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[e]

Saturated aqueous sodium bicarbonate (NaHCOs) solution

o

Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)

[¢]

Magnetic stirrer and stirring bar

Ice bath

[¢]

e Procedure:

o

A solution of ()-ibogaine in anhydrous DCM is prepared in a round-bottom flask under an
inert atmosphere.

o The solution is cooled to 0 °C in an ice bath.

o A solution of boron tribromide (BBrs) in DCM (typically 2-3 equivalents) is added dropwise
to the stirred solution of ibogaine.

o The reaction mixture is allowed to warm to room temperature and stirred until the reaction
is complete (monitored by TLC or LC-MS).

o Upon completion, the reaction is carefully quenched by the slow, dropwise addition of
methanol at 0 °C.

o The mixture is then concentrated under reduced pressure.
o The residue is partitioned between DCM and a saturated aqueous solution of NaHCOs.
o The aqueous layer is extracted multiple times with DCM.

o The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to yield the crude (x)-noribogaine.

o The crude product is then purified by column chromatography.

IV. Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and
logical relationships within the synthesis.
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Part 2: (+)-Noribogaine Synthesis
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Caption: High-level experimental workflow for Noribogaine synthesis.

. e

Step 8: O-Demethylation
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Caption: Detailed workflow for the O-Demethylation of Ibogaine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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